クロキントセトメチル

概要

説明

Synthesis Analysis

The synthesis of Cloquintocet-mexyl involves chiral high-performance liquid chromatography (HPLC) methods for measuring its enantiomers. Shen et al. (2012) developed and validated a simple chiral HPLC method with UV detection for Cloquintocet-mexyl enantiomers using cellulose tris-(3,5-dimethylphenylcarbamate) as the chiral stationary phase. Good separation was achieved using a mixture of n-hexane and n-propanol as the mobile phase, demonstrating the compound's stereoselective degradation in biological mediums (Shen et al., 2012).

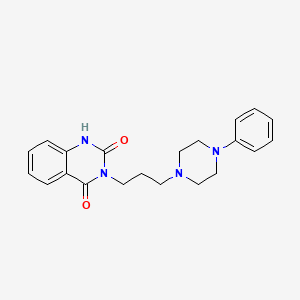

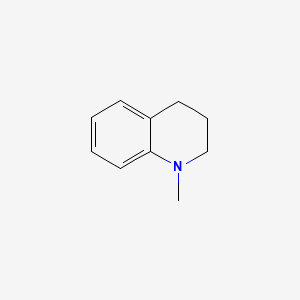

Molecular Structure Analysis

Investigations into Cloquintocet-mexyl's molecular structure have been conducted through X-ray crystallography and spectroscopic studies. For instance, El‐Dissouky et al. (2020) focused on the molecular structures of charge transfer complexes, providing insight into the hydrogen bonding and proton transfer mechanisms. Though not directly on Cloquintocet-mexyl, this research methodology is applicable for analyzing its molecular structure (El‐Dissouky et al., 2020).

Chemical Reactions and Properties

Cloquintocet-mexyl undergoes various chemical reactions, indicating its complex behavior in different environments. The compound's enantiomers show stereoselective degradation, suggesting specific pathways and metabolites relevant in biological systems. Studies like that of Shen et al. (2012) offer detailed insights into these processes, shedding light on the compound's chemical behavior and interactions with other substances.

Physical Properties Analysis

The physical properties of Cloquintocet-mexyl, such as stability and particle size distribution in herbicide emulsions, have been studied by Dzardanov et al. (2014). Their research highlights the influence of mixed surfactants on the stability of fenoxaprop-P-ethyl and Cloquintocet-mexyl-based emulsions, pointing to the formation of ensembles with bimodal particle size distributions and the determination of the most stable emulsion formulations (Dzardanov et al., 2014).

科学的研究の応用

除草剤安全剤

クロキントセトメチルは、除草剤安全剤の一種です . 除草剤安全剤は、除草剤の効果を損なうことなく、作物を除草剤による被害から選択的に保護することができる農薬です . 安全剤は主に、いくつかの作用を通じて、作物に対する除草剤の薬害を軽減します .

除草剤の代謝促進

クロキントセトメチルのような安全剤が働くメカニズムの1つは、作物における除草剤の代謝を促進することです . 例えば、クロキントセトメチルは、クロナフォップ・プロパルギルの代謝物を、小麦において糖化を促進することが報告されています .

除草剤の吸収と輸送への影響

安全剤は、作物における除草剤の吸収と輸送にも影響を与える可能性があります . これは、クロキントセトメチルが、作物植物内での除草剤の吸収と輸送に影響を与える可能性があることを意味します。

除草剤の標的部位への競合的結合

安全剤の別の作用は、除草剤の標的部位に競合的に結合することです . これは、クロキントセトメチルが、特定の除草剤と同じ部位に結合し、それによって作物植物への影響を軽減する可能性があることを示唆しています。

標的酵素の活性への影響

クロキントセトメチルのような安全剤は、標的酵素の活性にも影響を与える可能性があります . 例えば、クロキントセトメチルは、小麦植物における除草剤分子に対するO-グルコシルトランスフェラーゼ(OGT)の効果を選択的に増強することが判明しました .

除草剤に対する感受性の低下

クロキントセトメチルは、一部の植物の除草剤に対する感受性を低下させることが示されています . ある研究では、クロキントセトメチルとメフェンピルジエチルはどちらも、Lolium sp.の感受性を、関連するALS阻害型除草剤に対して低下させることが実証されました .

非標的部位抵抗経路の活性化

クロキントセトメチルは、雑草における非標的部位抵抗経路を活性化すると考えられています . これは、クロキントセトメチルが、雑草における除草剤に対する非標的部位抵抗の進化に役割を果たす可能性があることを意味します .

NTSR進化における潜在的な役割

NTSR進化の可能性のある、未調査の方法として、安全剤作用に対する応答性の増加に対する選択があるという示唆があります . これは、クロキントセトメチルのような安全剤の使用が、雑草における除草剤抵抗の進化に寄与する可能性があることを意味します .

作用機序

Target of Action

Cloquintocet-mexyl is a herbicide safener . Its primary targets are the metabolic pathways in crops that are responsible for herbicide degradation . It enhances the metabolism of herbicides in crops, affects the absorption and transportation of herbicides in crops, competitively binds to herbicide target sites, and affects the activity of target enzymes . For example, it has been reported that cloquintocet-mexyl can enhance wheat glycosylation of the metabolite of clonafop propargyl .

Mode of Action

Cloquintocet-mexyl interacts with its targets by enhancing or triggering the herbicide degradation pathways in crop plants . This interaction results in the selective protection of crop plants from herbicide injury without affecting the herbicidal efficacy . It has been found that cloquintocet-mexyl could selectively enhance the effects of O-glucosyltransferase (OGT) on herbicide molecules in wheat plants .

Biochemical Pathways

The biochemical pathways affected by cloquintocet-mexyl primarily involve the metabolism of herbicides in crops . It enhances the expression level of the TtMRP1 gene in wheat coleoptile by 9.5 times that of the control . In addition, it enhances the expression level of the TtMRP2 gene by 2.3 times that of the control . These changes in gene expression levels lead to downstream effects such as enhanced metabolism of herbicides, affecting their absorption and transportation in crops .

Pharmacokinetics

It is known that cloquintocet-mexyl enhances the metabolism of herbicides in crops, which could imply an impact on the absorption and distribution of these herbicides .

Result of Action

The molecular and cellular effects of cloquintocet-mexyl’s action primarily involve the enhancement of herbicide metabolism in crops . This results in a reduction in herbicide-induced toxicity to crops and an enhancement of the selectivity of herbicides in crops without affecting the efficacy of the herbicide . For example, it has been demonstrated that cloquintocet-mexyl can modify herbicide sensitivity and regulate genes potentially involved in non-target-site-based resistance (NTSR) in Lolium sp .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cloquintocet-mexyl. It is known that cloquintocet-mexyl is used in combination with herbicides or can be added to seeds via pre-sowing seed treatments , suggesting that its action may be influenced by factors such as the timing of application and the specific environmental conditions present during application.

Safety and Hazards

将来の方向性

生化学分析

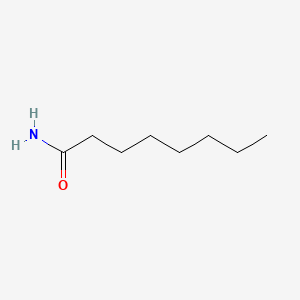

Biochemical Properties

Cloquintocet-mexyl plays a crucial role in biochemical reactions by accelerating the detoxification process of herbicides in crops. It interacts with various enzymes, including glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). These enzymes are involved in the metabolism of herbicides, converting them into less toxic compounds. Cloquintocet-mexyl enhances the expression of genes encoding these enzymes, thereby increasing their activity and facilitating the detoxification process .

Cellular Effects

Cloquintocet-mexyl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates defense gene expression in plants, leading to the production of enzymes that detoxify herbicides. This activation is achieved through the upregulation of genes encoding detoxification enzymes such as GSTs and P450s. Additionally, cloquintocet-mexyl has been shown to reduce the sensitivity of certain weed species to herbicides, likely by enhancing herbicide-degrading secondary metabolism pathways .

Molecular Mechanism

At the molecular level, cloquintocet-mexyl exerts its effects by binding to specific proteins and enzymes involved in herbicide detoxification. It enhances the expression of genes such as TtMRP1 and TtMRP2 in wheat, which are involved in the transport and metabolism of herbicides. Cloquintocet-mexyl also increases the activity of MRP transporters in barley, facilitating the transport of herbicide conjugates into vacuoles for detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cloquintocet-mexyl have been observed to change over time. The compound is relatively stable, but its efficacy can vary depending on environmental conditions and the presence of other chemicals. Long-term studies have shown that cloquintocet-mexyl can lead to sustained upregulation of detoxification enzymes, providing prolonged protection against herbicide toxicity. Its stability and degradation can be influenced by factors such as temperature, pH, and microbial activity .

Dosage Effects in Animal Models

The effects of cloquintocet-mexyl vary with different dosages in animal models. At low doses, it effectively enhances herbicide detoxification without causing adverse effects. At high doses, cloquintocet-mexyl can lead to toxic effects, including changes in biochemical parameters indicative of liver damage and haematological changes indicative of anaemia. The no-observed-adverse-effect level (NOAEL) for cloquintocet-mexyl in animal studies is 100 ppm (3.4 mg/kg bw/day) in a 1-year dog study .

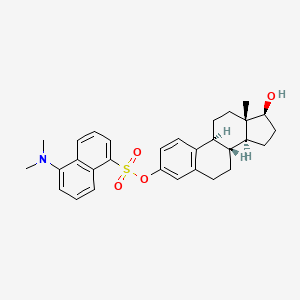

Metabolic Pathways

Cloquintocet-mexyl is involved in several metabolic pathways, primarily related to herbicide detoxification. It enhances the activity of enzymes such as GSTs and P450s, which are responsible for the biotransformation of herbicides into less toxic metabolites. This process involves conjugation reactions, such as glutathione conjugation, which facilitate the excretion of herbicide metabolites from the plant cells .

Transport and Distribution

Within cells and tissues, cloquintocet-mexyl is transported and distributed through various mechanisms. It interacts with transporters such as MRP transporters, which facilitate the movement of herbicide conjugates into vacuoles for detoxification. Additionally, cloquintocet-mexyl can bind to specific proteins that aid in its transport and localization within the plant cells .

Subcellular Localization

Cloquintocet-mexyl is localized in specific subcellular compartments, including vacuoles and the endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, as it needs to be in proximity to the enzymes and transporters involved in herbicide detoxification. Targeting signals and post-translational modifications may direct cloquintocet-mexyl to these compartments, ensuring its effective role in detoxification processes .

特性

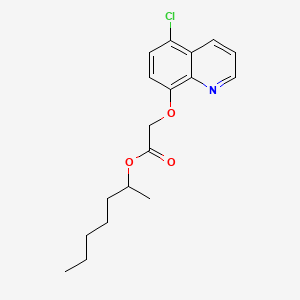

IUPAC Name |

heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO3/c1-3-4-5-7-13(2)23-17(21)12-22-16-10-9-15(19)14-8-6-11-20-18(14)16/h6,8-11,13H,3-5,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYBRKAVBMYYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041794 | |

| Record name | Cloquintocet-mexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

99607-70-2 | |

| Record name | Cloquintocet-mexyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99607-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloquintocet-mexyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099607702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cloquintocet-mexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOQUINTOCET-MEXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99W15EH2M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。